Cas no 1897690-68-4 (6-Bromo-1-cyclopropyl-1H-indole)

1897690-68-4 structure
Produktname:6-Bromo-1-cyclopropyl-1H-indole
CAS-Nr.:1897690-68-4
MF:C11H10BrN
MW:236.107801914215
MDL:MFCD29058712
CID:4784546
6-Bromo-1-cyclopropyl-1H-indole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Bromo-1-cyclopropyl-1H-indole
- SY265838
-
- MDL: MFCD29058712
- Inchi: 1S/C11H10BrN/c12-9-2-1-8-5-6-13(10-3-4-10)11(8)7-9/h1-2,5-7,10H,3-4H2
- InChI-Schlüssel: DTVXGFVOHPWNGJ-UHFFFAOYSA-N
- Lächelt: BrC1C=CC2C=CN(C=2C=1)C1CC1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 202
- Topologische Polaroberfläche: 4.9
- XLogP3: 3.1
6-Bromo-1-cyclopropyl-1H-indole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1188109-5g |
6-Bromo-1-cyclopropyl-1H-indole |
1897690-68-4 | 95% | 5g |
$1650 | 2024-07-20 | |
Chemenu | CM230146-1g |
6-Bromo-1-cyclopropyl-1H-indole |
1897690-68-4 | 95%+ | 1g |
$411 | 2023-02-02 | |
Chemenu | CM230146-250mg |
6-Bromo-1-cyclopropyl-1H-indole |
1897690-68-4 | 95%+ | 250mg |
$168 | 2023-02-02 | |
Matrix Scientific | 226474-2.500g |
6-Bromo-1-cyclopropyl-1H-indole, 95% |
1897690-68-4 | 95% | 2.500g |
$1650.00 | 2023-09-09 | |
1PlusChem | 1P01QSGF-250mg |
6-Bromo-1-cyclopropyl-1H-indole |
1897690-68-4 | 95% | 250mg |
$285.00 | 2024-06-17 | |
Aaron | AR01QSOR-250mg |
6-Bromo-1-cyclopropyl-1H-indole |
1897690-68-4 | 95% | 250mg |
$302.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1188109-5g |
6-Bromo-1-cyclopropyl-1H-indole |
1897690-68-4 | 95% | 5g |
$1650 | 2025-03-03 | |
eNovation Chemicals LLC | Y1188109-0.1g |
6-Bromo-1-cyclopropyl-1H-indole |
1897690-68-4 | 95% | 0.1g |
$240 | 2024-07-20 | |
eNovation Chemicals LLC | Y1188109-1g |
6-Bromo-1-cyclopropyl-1H-indole |
1897690-68-4 | 95% | 1g |
$615 | 2025-02-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y21185-1g |
6-Bromo-1-cyclopropyl-1H-indole |
1897690-68-4 | 95% | 1g |
¥7989.0 | 2023-09-05 |
6-Bromo-1-cyclopropyl-1H-indole Verwandte Literatur
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
1897690-68-4 (6-Bromo-1-cyclopropyl-1H-indole) Verwandte Produkte
- 1203047-14-6(3-{8H-indeno1,2-d1,3thiazol-2-yl}-1-(thiophen-2-yl)methylurea)
- 1170554-00-3(N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-nitrobenzamide)
- 2229586-05-2(2-chloro-6-(propan-2-ylsulfanyl)benzene-1-carbothioamide)
- 2680599-98-6(3-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-acetamidopropanoic acid)
- 2418643-89-5(5-(2,3,3-Trimethylpyrrolidine-1-carbonyl)pyridin-3-yl sulfurofluoridate)
- 2172116-05-9(2-(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}ethyl)sulfanylacetic acid)
- 1804362-89-7(Methyl 5-(difluoromethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine-2-carboxylate)
- 339102-75-9(2-1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidenemalononitrile)
- 1261802-72-5(Methyl 2-amino-5-(3-(trifluoromethyl)phenyl)isonicotinate)
- 1996173-97-7(Thiazole, 4-ethyl-2-(tetrahydro-2H-thiopyran-4-yl)-)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1897690-68-4)6-Bromo-1-cyclopropyl-1H-indole

Reinheit:99%
Menge:5g
Preis ($):1241